molecular formula C8H14N2O6 B1440702 Bis(2-methoxyethyl) diazene-1,2-dicarboxylate CAS No. 940868-64-4

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

Cat. No.: B1440702
CAS No.: 940868-64-4
M. Wt: 234.21 g/mol
InChI Key: PGHKJMVOHWKSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate can be synthesized through the reaction of 2-chloroethanol, dicyandiamide, and isocyanate . The reaction typically involves the following steps:

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) diazene-1,2-dicarboxylate involves its ability to undergo various chemical reactions that result in the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and solubility properties, making it suitable for particular applications in organic synthesis and industrial production .

Biological Activity

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (also known as DMDM) is a diazene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antitumor and antibacterial effects. This article synthesizes available research findings on the biological activity of DMDM, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by its diazene functional group, which is known to influence its reactivity and biological interactions. The compound's structure allows it to participate in various biochemical pathways, potentially leading to significant biological effects.

Antitumor Activity

Research indicates that diazene derivatives exhibit varying degrees of cytotoxicity against different tumor cell lines. For example, structurally similar compounds have shown significant cytotoxic effects in human tumor cell lines such as HeLa (cervical carcinoma), A1235 (glioblastoma), and PC-3 (prostate adenocarcinoma). In particular, modifications to the diazene structure have been linked to enhanced biological activity. For instance, RL-337, a modified diazene, demonstrated a synergistic effect with established chemotherapeutic agents like cisplatin and doxorubicin, indicating that structural modifications can lead to improved therapeutic profiles .

The mechanism by which DMDM exerts its biological effects is not fully elucidated but may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Studies have shown that similar diazene compounds can disrupt cellular membranes and alter intracellular signaling pathways .

Antibacterial Activity

DMDM has also been investigated for its antibacterial properties. Some studies suggest that diazene derivatives can inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of bacterial cell integrity. For instance, related compounds have shown effective inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects and potentially in bacteria .

Toxicity Studies

Toxicological assessments of DMDM reveal a complex profile. While acute toxicity appears low in various animal models, sub-chronic exposure studies indicate potential adverse effects on organ weights (e.g., thymus and testes) at higher doses . Such findings underscore the importance of dosage and exposure duration when evaluating the safety profile of DMDM.

Case Studies

  • Cytotoxicity Assessment : A study involving the application of DMDM on HeLa cells showed significant cytotoxic effects within hours of treatment, leading to cell membrane integrity loss without triggering apoptosis through caspase activation .
  • Antibacterial Efficacy : In larvicidal assays, related compounds demonstrated 100% mortality at specific concentrations after 72 hours, highlighting their potential use in pest control strategies .

Data Summary

Biological Activity Effect Study Reference
CytotoxicitySignificant against HeLa cells
AntibacterialEffective against certain bacteria
Organ Weight ChangesDecreased thymus/testes weight at high doses

Properties

IUPAC Name

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHKJMVOHWKSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)N=NC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044944
Record name 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940868-64-4
Record name Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (200 mg, 0.85 mmol) and toluene (2 mL) to a 10 mL flask, followed by cooling with an ice bath, was added dropwise a 5% sodium hypochlorite solution (1.39 g, 0.85 mmol), and the reaction was allowed to proceed for one hour. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (1 mL) and hexane (5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (73 mg, yield: 37%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (1 g, 4.23 mmol), pyridine (0.34 g, 4.23 mmol), and toluene (10 ml) to a 30 ml flask, followed by cooling with an ice bath, chlorine gas was blown for 30 minutes. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The solid was recrystallized with toluene (1.5 mL) and hexane (7.5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (0.59 g, yield: 60%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.